molecular formula C8H7FINO2 B12327992 Methyl 4-amino-2-fluoro-5-iodobenzoate

Methyl 4-amino-2-fluoro-5-iodobenzoate

Cat. No.: B12327992
M. Wt: 295.05 g/mol
InChI Key: CIJQZXFORFBFPX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-5-iodobenzoate (CAS: Not explicitly provided in evidence; Ref: 10-F784550 in ) is a substituted benzoate ester featuring an amino group at position 4, a fluorine atom at position 2, and an iodine atom at position 3. This compound is primarily used in organic synthesis and pharmaceutical research. Its structural complexity arises from the combination of electron-withdrawing (iodo, fluoro) and electron-donating (amino) substituents, which influence its reactivity and physical properties.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

methyl 4-amino-2-fluoro-5-iodobenzoate

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3

InChI Key

CIJQZXFORFBFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-5-iodobenzoate typically involves multiple stepsThe reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by amination using ammonia or an amine source, and finally esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Nitrobenzoates or other oxidized derivatives.

    Hydrolysis Products: 4-amino-2-fluoro-5-iodobenzoic acid.

Scientific Research Applications

Methyl 4-amino-2-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-5-iodobenzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Ethyl 4-amino-2-chloro-5-iodobenzoate

  • Structure : Ethyl ester analog with a chlorine substituent at position 2 instead of fluorine.
  • CAS: 1889291-07-9; Formula: C₉H₉ClINO₂ .
  • Key Differences :
    • Ester Group : Ethyl vs. methyl ester, which alters lipophilicity and metabolic stability.
    • Halogen Substituent : Chlorine (electronegativity = 3.0) vs. fluorine (electronegativity = 4.0), impacting electronic effects on the aromatic ring.
    • Molecular Weight : 345.54 g/mol (ethyl) vs. ~331.06 g/mol (methyl), assuming similar core structure.
  • Applications : Likely used in similar medicinal chemistry contexts but with distinct reactivity in nucleophilic substitution due to chlorine’s lower leaving-group ability compared to iodine .

Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate

  • Structure : Features a benzyloxy group at position 2 with a para-fluoro substituent.
  • CAS : 1285517-41-0; Formula : C₁₅H₁₂FIO₃; MW : 386.16 g/mol .
  • Key Differences :
    • Substituent at Position 2 : A bulky benzyloxy group replaces fluorine, significantly increasing steric hindrance and reducing ring reactivity.
    • Electronic Effects : The electron-withdrawing fluorine on the benzyloxy group may modulate resonance effects differently compared to a direct fluorine substituent.
  • Applications: Potential use in drug delivery systems due to enhanced lipophilicity from the benzyloxy group .

4-Iodoaniline and 4-Iodoanisole

  • 4-Iodoaniline: CAS: 540-37-4; Formula: C₆H₆IN; MW: 219.02 g/mol; mp: 61–63°C . Comparison: Simpler structure lacking ester and fluorine groups. The amino group is directly para to iodine, making it a precursor for coupling reactions.
  • 4-Iodoanisole: CAS: 696-62-8; Formula: C₇H₇IO; MW: 234.04 g/mol; mp: 48–51°C; bp: 237°C . Comparison: Methoxy group at position 4 instead of amino and ester groups. Demonstrates how substituent polarity (methoxy vs. amino) affects melting/boiling points.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Methyl 4-amino-2-fluoro-5-iodobenzoate C₈H₇FINO₂ (inferred) ~331.06 4-NH₂, 2-F, 5-I, methyl ester Not reported Pharmaceutical synthesis
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 345.54 4-NH₂, 2-Cl, 5-I, ethyl ester Not reported Medicinal chemistry
Methyl 2-benzyloxy-5-iodobenzoate C₁₅H₁₂FIO₃ 386.16 2-benzyloxy (4-F), 5-I, methyl ester Not reported Drug delivery systems
4-Iodoaniline C₆H₆IN 219.02 4-NH₂, 1-I 61–63 Coupling reactions
4-Iodoanisole C₇H₇IO 234.04 4-OCH₃, 1-I 48–51 Organic synthesis

Research Findings and Implications

  • Reactivity Trends: The fluorine atom in this compound enhances electrophilic substitution at the para position due to its strong electron-withdrawing effect, whereas chlorine in its analog (Ethyl 4-amino-2-chloro-5-iodobenzoate) offers less activation .
  • Steric Effects : The benzyloxy group in Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate reduces reactivity in sterically demanding reactions compared to the smaller fluorine substituent .
  • Physical Properties : Simpler analogs like 4-Iodoaniline and 4-Iodoanisole exhibit higher crystallinity (evident from sharp melting points) due to fewer substituents, whereas the target compound’s ester and multiple halogens likely result in lower melting points .

Biological Activity

Methyl 4-amino-2-fluoro-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a benzoate framework, positions it as a potential candidate for various biological applications, including enzyme inhibition and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C8H8FINO2. The presence of halogen atoms (fluorine and iodine) enhances its reactivity and interaction with biological targets. The amino group allows for hydrogen bonding, which is crucial for binding to enzymes or receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as gyrase and topoisomerase. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development.
  • Protein Binding : Its structural features allow it to bind effectively to proteins, potentially altering their function. The halogen atoms can enhance binding affinity through halogen bonding interactions.
  • Biochemical Probing : Due to its functional groups, it is investigated as a biochemical probe to study various biological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various Gram-negative bacteria. For example, its Minimum Inhibitory Concentration (MIC) values against specific strains have been reported as follows:

Bacterial Strain MIC (µg/mL)
E. coli WT0.008
K. pneumoniae WT0.03
P. aeruginosa WT0.125

These values indicate potent activity against these pathogens, suggesting its potential as an antibiotic agent .

Case Studies

Research Applications

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : It is used as a building block for synthesizing more complex molecules aimed at developing new drugs.
  • Biochemical Studies : Its unique structure makes it suitable for studying enzyme kinetics and protein interactions.

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